2-(Oxan-2-yl)ethyl methanesulfonate
Overview
Description
2-(Oxan-2-yl)ethyl methanesulfonate is a useful research compound. Its molecular formula is C8H16O4S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-(Oxan-2-yl)ethyl methanesulfonate is a biological alkylating agent . The primary targets of this compound are the genetic material of an organism, specifically the DNA.
Mode of Action
The compound interacts with its targets by undergoing fission of its alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This interaction results in the modification of the genetic material of the organism.
Biochemical Pathways
The compound affects the biochemical pathways related to DNA repair and replication. It induces point and segment mutations, which are believed to be caused by mutagenic DNA alterations . These alterations result in occasional base-pairing mistakes .
Pharmacokinetics
Given its molecular weight of 20828 , it can be inferred that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the induction of mutations in the DNA of the organism. This can lead to changes in the genetic material, potentially affecting the organism’s phenotype.
Properties
IUPAC Name |
2-(oxan-2-yl)ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-13(9,10)12-7-5-8-4-2-3-6-11-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIOPBDFZAZNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.